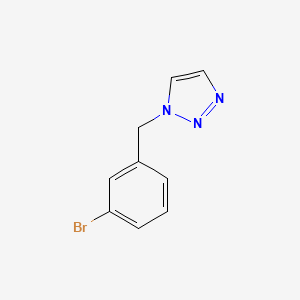

1-(3-Bromobenzyl)-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC18728061

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrN3 |

|---|---|

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 1-[(3-bromophenyl)methyl]triazole |

| Standard InChI | InChI=1S/C9H8BrN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 |

| Standard InChI Key | CCYJJHRBIZJRRE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CN2C=CN=N2 |

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-(3-bromobenzyl)-1H-1,2,3-triazole is C₉H₇BrN₃, with a molecular weight of 261.08 g/mol . The compound consists of a 1,2,3-triazole core linked to a 3-bromophenylmethyl group at the N1 position. Key structural attributes include:

-

Triazole Ring: A five-membered aromatic ring with three nitrogen atoms, contributing to π-π stacking interactions and hydrogen-bonding capabilities.

-

3-Bromobenzyl Substituent: The bromine atom at the meta position of the benzyl group enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig .

-

Tautomerism: The 1,2,3-triazole ring exhibits tautomerism between 1H- and 2H- forms, though the 1H-configuration is stabilized by the benzyl substituent .

Table 1: Physicochemical Properties of 1-(3-Bromobenzyl)-1H-1,2,3-Triazole

Synthesis Methodologies

The synthesis of 1-(3-bromobenzyl)-1H-1,2,3-triazole primarily relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

CuAAC Reaction Protocol

A representative synthesis involves the reaction of 3-bromobenzyl azide with terminal alkynes under Cu(I) catalysis. For example:

-

Azide Preparation: 3-Bromobenzyl bromide is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C to yield 3-bromobenzyl azide .

-

Cycloaddition: The azide reacts with a terminal alkyne (e.g., propiolic acid) in the presence of CuI (10 mol%) and triethylamine (Et₃N) in acetonitrile at room temperature . The reaction proceeds via a stepwise mechanism, forming a copper acetylide intermediate that reacts with the azide to generate the triazole .

Table 2: Optimization of CuAAC Conditions

Alternative Routes

-

Ruthenium-Catalyzed Cycloaddition: Ru(II) catalysts selectively produce 1,5-disubstituted triazoles, but this method is less common for bromobenzyl derivatives due to competing side reactions .

-

One-Pot Synthesis: Combining azide formation and cycloaddition in a single step reduces purification steps and improves atom economy .

Functionalization and Derivatives

The bromine atom on the benzyl group serves as a handle for further functionalization, enabling the synthesis of complex architectures:

Suzuki-Miyaura Cross-Coupling

Treatment with arylboronic acids in the presence of Pd(OAc)₂ and K₂CO₃ in THF/H₂O (3:1) at 85–90°C introduces aryl groups at the bromine site. For example, coupling with 4-methoxyphenylboronic acid yields 1-(3-(4-methoxyphenyl)benzyl)-1H-1,2,3-triazole .

Carboxylic Acid Derivatives

Oxidation of the triazole’s 4-position generates 1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (C₁₀H₈BrN₃O₂), a precursor for amides and esters .

Table 3: Notable Derivatives and Applications

| Derivative | Application | Reference |

|---|---|---|

| 5-Amino-1-(3-bromobenzyl)-N-(aryl)triazole-4-carboxamide | Carbonic anhydrase-II inhibition | |

| 4-Bromo-1-(3-bromobenzyl)-1H-1,2,3-triazole | Halogenated building block for MOFs |

Biological and Industrial Applications

Medicinal Chemistry

Triazole derivatives exhibit inhibitory activity against enzymes such as carbonic anhydrase-II. For instance, compound 9a (a 1-(3-bromobenzyl)triazole analog) showed an IC₅₀ of 12.3 µM, attributed to hydrogen bonding with active-site residues like Thr199 and Glu106 .

Materials Science

The bromine atom facilitates incorporation into metal-organic frameworks (MOFs) and polymers. For example, coordination with Cu(I) yields luminescent materials with potential sensing applications .

Future Directions

Research opportunities include:

-

Catalyst Development: Exploring non-copper catalysts (e.g., iron, zinc) to reduce metal contamination in pharmaceutical products .

-

Biological Screening: Expanding studies to antiviral and anticancer targets, leveraging the triazole’s bioisosteric properties.

-

Green Synthesis: Optimizing aqueous-phase reactions and recyclable catalysts to enhance sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume